molecular formula C20H34ClNO B1397608 3-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride CAS No. 1219972-58-3

3-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride

Cat. No. B1397608
CAS RN: 1219972-58-3
M. Wt: 339.9 g/mol
InChI Key: QSUUNFRFRQNDIO-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of 3-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride, such as melting point, boiling point, solubility, etc., are not available in the retrieved information .

Scientific Research Applications

Catalysis

Compounds with tert-butyl groups have been used as catalysts in various chemical reactions. For example, they can facilitate the epoxidation of cyclooctene when used in conjunction with oxidovanadium (IV) complexes .

Biological Activity

Derivatives of compounds with sterically hindered pyrocatechol moieties, which are structurally similar to tert-butyl groups, have shown potential biological activity. They could be linked through covalent bridges to secondary amines or pharmacophores .

Material Science

In material science, tert-butyl-based compounds have been utilized as nucleators for polypropylene, improving its crystallization properties .

Safety and Hazards

The safety data sheet (SDS) for 3-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride would provide comprehensive information about its hazards, safe handling procedures, and emergency measures. Unfortunately, the SDS is not available in the retrieved information .

Future Directions

The future directions for research and applications of 3-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride are not specified in the retrieved information. Its potential uses would depend on its properties and the results of further studies .

Mechanism of Action

Target of Action

It’s known that it belongs to the family of piperidine compounds, which are often used in pharmaceuticals and have a wide range of biological activities.

Pharmacokinetics

It’s known that it is a white or off-white crystalline powder that is soluble in water, ethanol, and other organic solvents, which suggests it may have good bioavailability.

Action Environment

It’s known that it is stable under normal temperatures and pressures.

properties

IUPAC Name

3-[(2,4-ditert-butylphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33NO.ClH/c1-19(2,3)16-9-10-18(17(12-16)20(4,5)6)22-14-15-8-7-11-21-13-15;/h9-10,12,15,21H,7-8,11,13-14H2,1-6H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSUUNFRFRQNDIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OCC2CCCNC2)C(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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